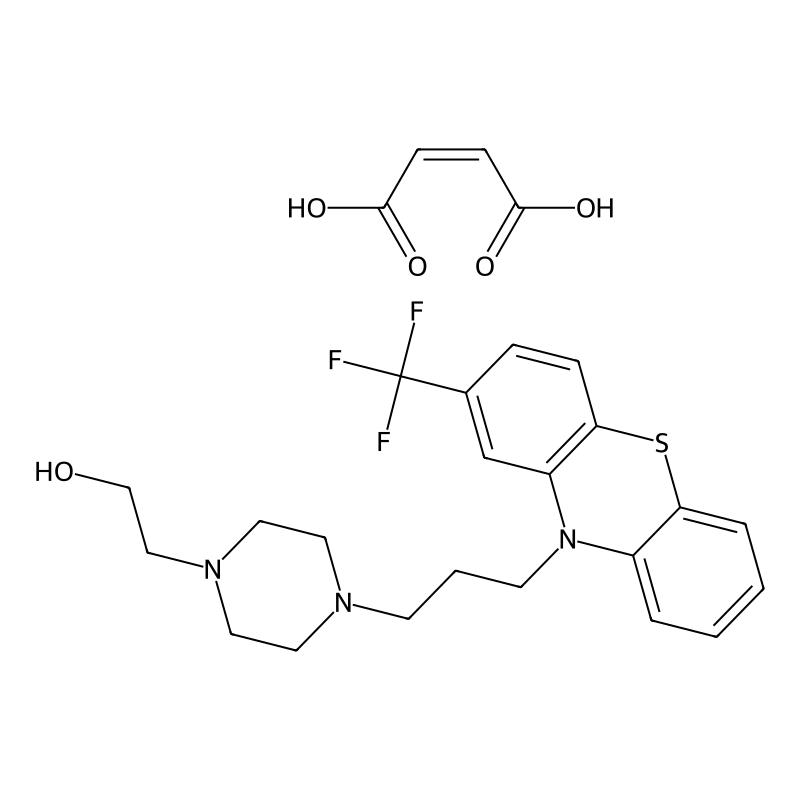Fluphenazine maleate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Fluphenazine maleate is a derivative of fluphenazine, a member of the phenothiazine class of antipsychotic medications. It is primarily used in the treatment of schizophrenia and other psychotic disorders. Fluphenazine maleate is characterized by its ability to block dopamine receptors in the brain, particularly the D2 subtype, which is believed to contribute to its antipsychotic effects. The compound is often administered as a long-acting injectable formulation, allowing for sustained therapeutic effects over time.
The chemical structure of fluphenazine maleate includes a trifluoromethyl group, which enhances its pharmacological potency compared to other phenothiazines. Its molecular formula is with a molecular weight of approximately 437.52 g/mol. The compound exists as a salt form (maleate), which facilitates its solubility and stability in pharmaceutical formulations.
Additionally, fluphenazine maleate can participate in esterification reactions, as seen in the formation of fluphenazine decanoate, which extends its duration of action significantly compared to its parent compound .
Fluphenazine maleate can be synthesized through several methods:
- Direct Synthesis: The synthesis typically involves the reaction of fluphenazine hydrochloride with maleic acid or its anhydride under controlled conditions to form the maleate salt.
- Oxidative Methods: As noted in research studies, oxidative degradation can be utilized to modify fluphenazine into various derivatives that may include maleate forms .
- Esterification: The formation of ester derivatives like fluphenazine decanoate involves reacting fluphenazine with fatty acids under acidic conditions.
These methods allow for the production of fluphenazine maleate in pharmaceutical formulations suitable for clinical use.
Fluphenazine maleate is primarily used in the treatment of:
- Schizophrenia: It helps manage acute and chronic psychotic episodes.
- Psychotic Disorders: It is effective for various psychoses beyond schizophrenia.
- Long-term Maintenance Therapy: Due to its long-acting formulation, it is useful for patients requiring sustained treatment without frequent dosing.
Additionally, it has been explored in research contexts for potential applications in managing other neuropsychiatric conditions.
Fluphenazine maleate has been studied for interactions with various substances:
- CNS Depressants: It may potentiate the effects of opioids, alcohol, and other sedatives, leading to increased sedation or respiratory depression.
- Other Antipsychotics: Co-administration with other antipsychotics can increase the risk of extrapyramidal symptoms.
- Hormonal Agents: Interaction with hormonal therapies may alter drug metabolism and efficacy .
These interactions necessitate careful monitoring when prescribing fluphenazine maleate alongside other medications.
Fluphenazine maleate belongs to a broader class of phenothiazine derivatives. Below are some similar compounds along with a comparison highlighting their uniqueness:
| Compound Name | Structure Type | Key Differences |
|---|---|---|
| Chlorpromazine | Phenothiazine | Less potent than fluphenazine; more sedating. |
| Perphenazine | Phenothiazine | Similar efficacy but different side effect profile; less likely to cause sedation. |
| Thioridazine | Phenothiazine | More sedating effects; associated with cardiac issues at higher doses. |
| Prochlorperazine | Phenothiazine | Used primarily for nausea; less potent antipsychotic effects compared to fluphenazine. |
Fluphenazine stands out due to its higher potency on a milligram basis and a lower incidence of sedation compared to many older phenothiazines . Its unique trifluoromethyl group enhances its receptor binding affinity, making it particularly effective for treating severe psychotic disorders while minimizing some side effects common in this drug class.








